molecular formula C19H25ClN5O2+ B078886 C.I. Basic red 18 CAS No. 14097-03-1

C.I. Basic red 18

Cat. No. B078886
CAS RN: 14097-03-1
M. Wt: 390.9 g/mol
InChI Key: TZXATTMVGZDPHM-UHFFFAOYSA-N
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Description

“C.I. Basic Red 18” is a cationic azo dye used for coloring textiles . It is also known by other names such as “Cationic Red X-GTLN”, “Cationic Red L-GTLN”, “Maxilon Red 2GL-N”, “Nylomine Basic Red 2G”, “Cationic red 29”, and "Cationic red 13" . It appears as a dark red powder .


Synthesis Analysis

“C.I. Basic Red 18” is synthesized by the azo coupling of 2-chloro-4-nitrobenzenamine diazo, and 2- (Ethyl (phenyl)amino)-N,N,N-trimethylethanaminiumchloride .


Molecular Structure Analysis

The molecular formula of “C.I. Basic Red 18” is C19H25Cl2N5O2 . It belongs to the single azo class . The molecular weight is 426.34 .


Physical And Chemical Properties Analysis

“C.I. Basic Red 18” is a dark red powder . It has a solubility of 30 g/L in water at 60°C . In concentrated sulfuric acid, it turns to red light yellow, and when diluted, it turns red . When used for dyeing acrylic at high temperatures (120°C), the colored light remains unchanged . The dye solution should not be boiled .

Scientific Research Applications

  • Antimicrobial Activity

    A study by Tutak and Gün (2011) explored the antimicrobial effect of C.I. Basic Red 18:1 on common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The dye showed effectiveness against these bacteria in vitro, suggesting potential applications in antibacterial treatments and materials (Tutak & Gün, 2011).

  • Binding with Carboxymethyl Cellulose

    Pak et al. (1984) studied the cooperative interaction of C.I. Basic Red 18 with carboxymethyl cellulose. Their findings suggest a cooperative mode of binding, important for understanding the interactions between dyes and polymers, which has implications for textile and materials science (Pak et al., 1984).

  • Adsorption Studies

    Research by Noroozi et al. (2008) investigated the adsorption of C.I. Basic Red 18 onto granular activated carbon and silkworm pupa, a natural adsorbent. This study provides insights into water treatment and environmental remediation, particularly for dye removal from wastewater (Noroozi et al., 2008).

  • Photocatalytic Degradation

    Berkani et al. (2020) examined the photocatalytic mineralization of C.I. Basic Red 46 in a UV/TiO2 process. This research is relevant for environmental science, particularly in the field of photocatalytic degradation of pollutants in water (Berkani et al., 2020).

  • Toxicology and Carcinogenesis Studies

    A study on C.I. Basic Red 9 monohydrochloride, related to C.I. Basic Red 18, focused on toxicology and carcinogenesis in rats and mice. This research is crucial for understanding the health and safety aspects of this dye, especially in industrial and consumer products (National Toxicology Program, 1986).

Safety And Hazards

When handling “C.I. Basic Red 18”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN5O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20/h6-11,14H,5,12-13H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXATTMVGZDPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN5O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864468
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Basic red 18

CAS RN

14097-03-1
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14097-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 11085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 18 ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0945DF1A8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
IE Ghazi, MK Elamrani, M Mansour - Toxicological & Environmental …, 2003 - Taylor & Francis
… The textile dye CI Basic Red 18 (BR 18) was purchased from a local textile mill and was partially purified by recrystallisation. Stock solutions of BR 18 were prepared in doubly distilled …
Number of citations: 21 www.tandfonline.com
M Tutak, F Gün - Fibers and Polymers, 2011 - Springer
… Abstract: The aim of this study was to investigate the antimicrobial activity of CI Basic Red 18:… CI Basic Red 18:1 dye was most effective against the test bacteria E. coli, S. aureus and P. …
Number of citations: 11 link.springer.com
S Pak, Y Ando, J Koshikawa, T Iijima - Journal of Macromolecular …, 1984 - Taylor & Francis
… The binding isotherms of CI Basic Red 18 with carboxymethyl cellulose having various degrees of substitution have been determined in an acetate buffer at pH 4.2 and 3OoC by a …
Number of citations: 7 www.tandfonline.com
T Sone, Y Nakai, T Yamazaki, S Ooya - Sen'i Gakkaishi, 1985 - jstage.jst.go.jp
… , the binding force of a cationic dye, CI Basic Red 18, to silk is smaller than that of a levelling dye… Red color dyes except for an insulation type azo dye, CI Basic Red 18 do not show good …
Number of citations: 1 www.jstage.jst.go.jp
R Dianati Tilaki, S Kavyani… - … of Medical Sciences, 2014 - jmums.mazums.ac.ir
Background and purpose: Adsorption processes are widely used in removing pollutants from waste waters, particularly those that are not easily biodegradable such as dyes. In this …
Number of citations: 13 jmums.mazums.ac.ir
A SARMADI - Textile Chemist & Colorist, 1990 - search.ebscohost.com
Previous work on CI Basic Violet 16, CI Basic Blue 3, CI Basic Blue 41, CI Basic Red 18, CI Basic Orange 21 and CI Basic Yellow 11 indicated that CI Basic Violet 16 does not conform …
Number of citations: 1 search.ebscohost.com
YC Hsu, CC Chiang, MF Yu - Separation science and technology, 1997 - Taylor & Francis
Activated clay was used to study the adsorption behavior of dyestuffs in synthetic wastewater containing dyestuffs. Three basic dyes were used: CI Basic Red 18 (or BR18), CI Basic Red …
Number of citations: 89 www.tandfonline.com
SM Park - Textile Coloration and Finishing, 1992 - koreascience.kr
… and decoloring of a model cation dye, CIBasic Red 18 solution by anionically modified carboxymethyl CellulosicadSOrbents wereinveStigated to develop the polymericadsorbents for …
Number of citations: 0 koreascience.kr
S Kaneko, H Saitoh, Y Maejima, M Nakamura - Analytical letters, 1989 - Taylor & Francis
… CI Basic Red 18 was adsorbed well on all the gels. Silica-magnesia, which was prepared by the homogeneous precipitation, showed higher adsorptive ability for all the dyes than the …
Number of citations: 5 www.tandfonline.com
J Borsa, S Pak, T Iijima - Colloid and Polymer Science, 1985 - Springer
… Abstract: The equilibrium sorption of a cationic dye, CIBasic Red 18, by a partially carboxymethylated cellulose membrane at pH 4.2 was investigated. The sorption isotherm was …
Number of citations: 3 link.springer.com

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